6-Benzyl-2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Description
6-Benzyl-2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:
- A benzyl group at the 6-position, which enhances lipophilicity and may influence receptor binding .
- A 3,5-dibromo-2-hydroxybenzylideneamino substituent at the 2-position, contributing to electronic and steric effects critical for biological activity .
- A carbonitrile group at the 3-position, a common pharmacophore in adenosine receptor modulators .
This compound is hypothesized to exhibit allosteric modulation of adenosine A1 receptors due to structural similarities with known modulators like PD 81,723 .
Properties
Molecular Formula |
C22H17Br2N3OS |
|---|---|
Molecular Weight |
531.3 g/mol |
IUPAC Name |
6-benzyl-2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H17Br2N3OS/c23-16-8-15(21(28)19(24)9-16)11-26-22-18(10-25)17-6-7-27(13-20(17)29-22)12-14-4-2-1-3-5-14/h1-5,8-9,11,28H,6-7,12-13H2/b26-11+ |
InChI Key |
QVBRHRLFFRLVFW-KBKYJPHKSA-N |
Isomeric SMILES |
C1CN(CC2=C1C(=C(S2)/N=C/C3=C(C(=CC(=C3)Br)Br)O)C#N)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)N=CC3=C(C(=CC(=C3)Br)Br)O)C#N)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BENZYL-2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzyl group and the dibromo-hydroxyphenyl moiety. Common reagents used in these reactions include bromine, hydroxylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-BENZYL-2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
6-BENZYL-2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-BENZYL-2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations:
The 2-benzylideneamino group introduces bromine atoms and a hydroxyl group, which may improve binding affinity via halogen bonding and hydrogen bonding interactions, as seen in related 3-(trifluoromethyl)phenyl derivatives (e.g., PD 81,723) .
Spectroscopic Trends: IR spectra of analogues (e.g., 11a, 11b in ) show characteristic CN stretches near 2,210 cm⁻¹, consistent with the target compound’s carbonitrile group . The target compound’s 3,5-dibromo-2-hydroxybenzylidene substituent would likely exhibit distinct ^1H NMR signals (e.g., aromatic protons at δ 7.0–8.0 ppm) compared to simpler substituents like 4-cyano () .
Functional Analogues in Adenosine Receptor Modulation
Table 2: Pharmacological Comparison
Key Findings:
- Structural Requirements for Activity: The 2-amino group is critical for allosteric enhancement, as removal abolishes activity () .
- Trade-offs in Activity: Bulky substituents (e.g., benzylideneamino) may reduce antagonistic effects, as seen in PD 81,723’s high selectivity ratio .
Biological Activity
6-Benzyl-2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS Number: 324777-98-2) is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity based on available research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 531.26 g/mol. The structure includes a thieno[2,3-c]pyridine core and a dibromo-substituted benzylidene moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 531.26 g/mol |
| CAS Number | 324777-98-2 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under reflux conditions. For example, one method includes the reaction between 6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile and 3,5-dibromo-2-hydroxybenzaldehyde in the presence of an amine catalyst. The product is characterized using spectroscopic techniques such as NMR and IR spectroscopy.
Antimicrobial Activity
Research indicates that compounds similar to 6-benzyl-2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of thieno[2,3-c]pyridine derivatives. Preliminary data suggest that this compound may inhibit cell proliferation in cancer cell lines such as breast and lung cancer. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to disease processes. For instance, it has shown promise as an inhibitor of certain kinases involved in cancer progression. This activity may be attributed to the presence of the dibromo-substituted benzylidene group which enhances binding affinity to target enzymes.
Case Studies
- Study on Antimicrobial Effects : A recent study tested various concentrations of the compound against Staphylococcus aureus and recorded a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anticancer Screening : In a study involving human lung cancer cell lines (A549), treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
